2-Chloro-6-(4-isocyanatophenoxy)pyridine

Description

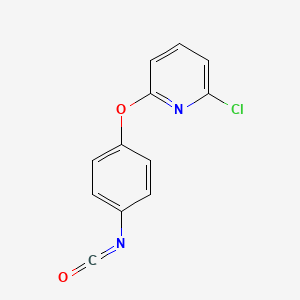

2-Chloro-6-(4-isocyanatophenoxy)pyridine is a pyridine-based compound distinguished by a chloro substituent at the 2-position and a 4-isocyanatophenoxy group at the 6-position. The isocyanate group (–NCO) confers reactivity toward nucleophiles, enabling its use in urea or carbamate formation, which is critical in polymer chemistry and drug design .

Properties

CAS No. |

57191-39-6 |

|---|---|

Molecular Formula |

C12H7ClN2O2 |

Molecular Weight |

246.65 g/mol |

IUPAC Name |

2-chloro-6-(4-isocyanatophenoxy)pyridine |

InChI |

InChI=1S/C12H7ClN2O2/c13-11-2-1-3-12(15-11)17-10-6-4-9(5-7-10)14-8-16/h1-7H |

InChI Key |

BWEDGBISICVOKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4)

- Structure : Features a chloro group at the 2-position and a trifluoromethyl (–CF₃) group at the 6-position.

- Properties :

- Applications : Intermediate in pharmaceuticals (APIs) and agrochemicals (herbicides, pesticides) due to the electron-withdrawing –CF₃ group enhancing electrophilic reactivity .

- Contrast: The –CF₃ group lacks the isocyanate’s nucleophilic reactivity, limiting its utility in covalent conjugation reactions compared to 2-Chloro-6-(4-isocyanatophenoxy)pyridine.

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) (CAS 1929-82-4)

- Structure : Chloro at 2-position and trichloromethyl (–CCl₃) at 6-position.

- Properties :

- Applications : Soil treatment to slow urea decomposition.

- Contrast : The bulky –CCl₃ group reduces solubility and increases environmental persistence compared to the more polar isocyanate group in the target compound.

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine

- Structure: Nitrophenoxy and thiophene substituents on a pyrimidine core.

- Properties: Electron-withdrawing nitro (–NO₂) group enhances electrophilic substitution reactivity .

- Applications: Potential in materials science and drug discovery.

- Contrast : Pyrimidine core vs. pyridine in the target compound alters aromaticity and hydrogen-bonding capacity.

Physicochemical and Reactivity Comparison

Industrial and Market Considerations

- 2-Chloro-6-(trifluoromethyl)pyridine: Global market projected to grow due to agrochemical demand; produced by manufacturers like NINGBO INNO PHARMCHEM .

- Nitrapyrin : Established in agriculture but faces regulatory scrutiny due to environmental persistence .

- Target Compound : Niche applications in specialty polymers and targeted drug delivery, with synthesis scalability dependent on isocyanate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.